molecular formula C₁₇H₂₇NO₅ B1141110 (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 255731-00-1

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No. B1141110
CAS RN: 255731-00-1
M. Wt: 325.4
InChI Key:
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Description

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, also known as (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is a useful research compound. Its molecular formula is C₁₇H₂₇NO₅ and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications

Mineral Processing

N-(2-Hydroxyethyl)-11-azaartemisinin: has been utilized in the field of mineral processing, particularly in the flotation separation of minerals. It acts as a collector for the reverse cationic flotation separation of apatite from quartz. The compound’s adsorption mechanisms on mineral surfaces have been studied, revealing that its adsorption onto quartz surface is stronger than that onto apatite surface, mainly due to electrostatic force and hydrogen bonding .

Carbon Capture

In the context of carbon capture, N-(2-Hydroxyethyl)-11-azaartemisinin derivatives like N-(2-Hydroxyethyl) piperazine have shown potential in amine scrubbing techniques. These derivatives exhibit good mutual solubility in aqueous solutions, low melting points, and high boiling points, making them suitable for capturing CO2. The solubility of CO2 in these solutions has been determined, and thermodynamic models have been developed to predict the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system .

Radical Generation

The compound has been used to generate free radicals at a controlled and constant rate for specific durations and at specific sites. This is essential for studying the dynamics of oxidation and antioxidation, which has implications in various fields including biochemistry and materials science.

Nanoparticle Synthesis

N-(2-Hydroxyethyl)-11-azaartemisinin: has been involved in the synthesis of nanoparticles. For instance, it has been used in the synthesis of poly[(N-2-hydroxyethyl)aniline] nanoparticles, which have applications in modern electronics due to their electrical properties. These nanoparticles exhibit conductivity that strongly depends on temperature and alternating current frequency .

Water Treatment

Phosphonates, which include derivatives of N-(2-Hydroxyethyl)-11-azaartemisinin , are used in water treatment formulations. They serve as multi-functional metal ion control agents, addressing problems encountered in the use of water. Their applications extend to cooling water, boiler water, detergents, cleaners, oil fields, pulp and paper, reverse osmosis, and swimming pools .

Organic Synthesis

The compound has been employed in organic synthesis, particularly in the synthesis of 2-oxazolines. A method has been reported that promotes dehydrative cyclization of N-(2-Hydroxyethyl)amides to synthesize 2-oxazolines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .

properties

IUPAC Name

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNUXFXHWUZMGM-MWQYCMEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

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